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TTT-3002 Profile & Known Off-Targets

TTT-3002 is a small molecule kinase inhibitor of the indolocarbazole class with a molecular weight of 465

g/mol [1]. The table below summarizes its primary targets and the available data on its selectivity.

Aspect Details

Primary Target
& Potency

FLT3 (FMS-like tyrosine kinase 3); inhibits autophosphorylation in FLT3/ITD mutant

cell lines with an IC₅₀ of 100-250 pM [1] [2].

Other Key
Targets

LRRK2 (leucine-rich repeat kinase 2); inhibits wild-type and mutant forms with IC₅₀

values of 0.7-1.2 nM [3].

Selectivity
Profile

Profiled against 140 kinases [3]. At 1 nM, it showed good selectivity, inhibiting only

a few kinases to >70%. Selectivity decreases significantly at higher concentrations
(above 10 and 100 nM) [3].

Experimental Protocol: Kinase Selectivity Profiling

The most detailed information on off-target effects comes from a broad kinase profiling assay [3]. Here is a

generalized methodology you can adapt:

1. Assay Type: In vitro kinase activity assay.
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2. Kinase Panel: A diverse panel of 140 protein kinases to cover multiple families.

3. Key Reagents:
Purified kinase enzymes.

TTT-3002 (dissolved in DMSO, with a final concentration of 0.1% DMSO in all reactions).
Appropriate substrate for each kinase (e.g., the peptide substrate "LRRKtide" for LRRK2).

ATP (at the Km concentration for each kinase).
Detection reagents (e.g., ADP-Glo Kinase Assay or radioisotropic [γ-³²P]ATP).

4. Procedure:
Incubate each kinase with a range of TTT-3002 concentrations (e.g., from 1 nM to 1000 nM) in

a reaction buffer.
Start the reaction by adding a mixture of ATP and the specific substrate.

Allow the phosphorylation reaction to proceed for a predetermined time.
Stop the reaction and measure the amount of phosphorylated substrate produced.

5. Data Analysis:
Calculate the percentage of kinase activity remaining for each TTT-3002 concentration relative

to a vehicle (DMSO) control.
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) for

each kinase.
A kinase is typically considered a potential off-target if the IC₅₀ is within a certain range (e.g.,

within 10- to 100-fold) of the IC₅₀ for the primary target.

This experimental workflow can be visualized as follows:
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Troubleshooting Guide & FAQs

FAQ: The activity of TTT-3002 seems much lower in my cellular assays than in biochemical kinase

assays. Why?

Answer: This is a common issue that may be related to plasma protein binding [4]. Alpha-1-acid

glycoprotein (AGP) in human plasma can bind and sequester certain TKIs, including staurosporine-derived

inhibitors, significantly reducing their effective concentration and activity in cell-based systems [4].

Recommended Action:
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Perform a Modified Plasma Inhibitory Assay (PIA): Culture your target cells in the presence

of 50% human plasma (from healthy donors) or a physiologically equivalent concentration of
purified human AGP (1 mg/mL) alongside your standard culture conditions (e.g., 10% FBS) [4].

Measure the IC₅₀ Shift: Determine the inhibitory concentration (IC₅₀) of TTT-3002 for a
relevant endpoint (e.g., cell proliferation, FLT3 autophosphorylation) under both conditions. A

significant increase (shift) in IC₅₀ in the presence of human plasma/AGP confirms this issue [4].
Potential Solution: Research suggests that co-treatment with drugs that have higher affinity

for AGP, such as mifepristone, can displace the TKI and restore its antileukemic activity [4].

FAQ: The kinase profiling data suggests selectivity is concentration-dependent. How should I interpret

this for my experiments?

Answer: This is a critical observation from the literature [3]. TTT-3002 shows high selectivity at 1 nM but

inhibits a wider range of kinases at concentrations above 10 nM.

Recommended Action:
Use the lowest effective concentration of TTT-3002 in your cellular and in vivo experiments to

minimize off-target effects.
When interpreting results, especially from experiments using higher concentrations (>>10 nM),

always consider the potential contribution of off-target kinases identified in the broad profiling
screen.

Use targeted genetic approaches (e.g., siRNA, CRISPR) to validate that the observed
phenotypic effects are truly due to inhibition of your primary target (FLT3 or LRRK2) and not an

off-target kinase.

Signaling Pathways & Experimental Workflows

To further aid in your experimental design and interpretation, here is a diagram illustrating the core signaling

pathway targeted by TTT-3002 in the context of FLT3-mutant AML, which is its primary researched

application.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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